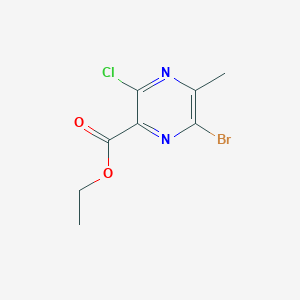
3-Bromo-2-fluoro-5-iodobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-fluoro-5-iodobenzaldehyde is a halogenated derivative of benzaldehyde. It has a CAS Number of 2091143-73-4 and a molecular weight of 328.91 .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H3BrFIO/c8-6-2-5(10)1-4(3-11)7(6)9/h1-3H . This code provides a specific description of the molecule’s structure.
Wirkmechanismus
3-Bromo-2-fluoro-5-iodobenzaldehyde is an organic compound with a wide range of applications in research and industry. It is a versatile compound, with a wide range of uses in organic synthesis, biochemistry, and medical research. It is also used in the production of pharmaceuticals, agrochemicals, and other industrial products. Its mechanism of action is not fully understood, but it is believed to act as a catalyst in the synthesis of organic compounds.
Biochemical and Physiological Effects
This compound has a wide range of applications in research and industry. It is a versatile compound, with a wide range of uses in organic synthesis, biochemistry, and medical research. It has been used in the production of pharmaceuticals, agrochemicals, and other industrial products. Its biochemical and physiological effects are not fully understood, but it is believed to have an effect on the metabolism of certain proteins and enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
3-Bromo-2-fluoro-5-iodobenzaldehyde has a wide range of applications in research and industry. It is a versatile compound, with a wide range of uses in organic synthesis, biochemistry, and medical research. It is also used in the production of pharmaceuticals, agrochemicals, and other industrial products. The main advantage of using this compound in lab experiments is its low cost and availability. However, it is important to note that this compound can be toxic and should be handled with caution.
Zukünftige Richtungen
The potential future directions for 3-Bromo-2-fluoro-5-iodobenzaldehyde research are numerous. It could be used to develop new drugs and other pharmaceuticals, or to improve existing drugs and treatments. It could also be used to develop new agrochemicals, or to improve existing ones. It could also be used to create new materials and products, or to improve existing ones. Finally, it could be used to develop new biotechnologies, or to improve existing ones.
Synthesemethoden
3-Bromo-2-fluoro-5-iodobenzaldehyde is synthesized using a two-step process. The first step is to react 3-bromo-2-fluoro-5-iodoacetaldehyde with 4-bromo-2-fluorobenzaldehyde in the presence of a base. This reaction produces a mixture of this compound and 4-bromo-2-fluorobenzaldehyde. The second step is to isolate this compound from the mixture by chromatography or distillation.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-fluoro-5-iodobenzaldehyde has a wide range of applications in scientific research. It has been used in organic synthesis, biochemistry, and medical research. It has been used in the production of pharmaceuticals, agrochemicals, and other industrial products. It has also been used in the synthesis of organic compounds for use in drug discovery and development.
Eigenschaften
IUPAC Name |
3-bromo-2-fluoro-5-iodobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFIO/c8-6-2-5(10)1-4(3-11)7(6)9/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPYBNIGOQMZLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)F)Br)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFIO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Bicyclo[1.1.1]pentane-1,3-diol](/img/structure/B6305337.png)
![Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate, 95%](/img/structure/B6305340.png)







